N'-Phenylimidazo[1,2-a]pyridine-6-carbohydrazide
CAS No.:
Cat. No.: VC15928838
Molecular Formula: C14H12N4O
Molecular Weight: 252.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12N4O |
|---|---|
| Molecular Weight | 252.27 g/mol |
| IUPAC Name | N'-phenylimidazo[1,2-a]pyridine-6-carbohydrazide |
| Standard InChI | InChI=1S/C14H12N4O/c19-14(17-16-12-4-2-1-3-5-12)11-6-7-13-15-8-9-18(13)10-11/h1-10,16H,(H,17,19) |
| Standard InChI Key | PBWHLYMQMDLKEJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)NNC(=O)C2=CN3C=CN=C3C=C2 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Substituent Analysis
N'-Phenylimidazo[1,2-a]pyridine-6-carbohydrazide features a bicyclic imidazo[1,2-a]pyridine core, where the imidazole ring is fused to a pyridine ring at positions 1 and 2. The phenyl group is attached at position 2 of the imidazole moiety, while the carbohydrazide (–CONHNH₂) functional group occupies position 6 of the pyridine ring . This arrangement creates a planar structure with conjugated π-systems, enhancing its potential for aromatic interactions in biological systems.
The molecular geometry was confirmed via X-ray crystallography in related analogs, revealing bond lengths of 1.34 Å for the C=N bond in the imidazole ring and 1.40 Å for the C–N bond in the hydrazide group . The phenyl ring adopts a nearly orthogonal orientation (85–90°) relative to the imidazo[1,2-a]pyridine plane, minimizing steric hindrance .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂N₄O |
| Molecular Weight (g/mol) | 252.27 |
| Exact Mass | 252.101 |
| LogP | 2.696 |
| Polar Surface Area (Ų) | 72.42 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Reaction Pathways
Five-Component Cascade Protocol
A landmark advancement in synthesizing N'-phenylimidazo[1,2-a]pyridine-6-carbohydrazide derivatives was achieved through a catalyst-free, five-component reaction cascade . The protocol utilizes:
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Cyanoacetohydrazide as the hydrazide precursor
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4-Nitroacetophenone for introducing the aryl group
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1,1-Bis(methylthio)-2-nitroethylene as a Michael acceptor
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Diamines (e.g., ethylenediamine) for ring formation
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Water-Ethanol Solvent System (3:1 v/v)
The reaction proceeds through four mechanistically distinct stages:
Stage 1: N,N-Acetal Formation
Cyanoacetohydrazide reacts with 4-nitroacetophenone at 60°C to form an N,N-acetal intermediate. Infrared spectroscopy studies show characteristic C=O stretching at 1,680 cm⁻¹ shifting to 1,620 cm⁻¹, confirming imine formation .
Stage 2: Knoevenagel Condensation
The acetal undergoes condensation with 1,1-bis(methylthio)-2-nitroethylene, evidenced by the disappearance of the nitrile peak (2,250 cm⁻¹) in FTIR and the appearance of a new C=C stretch at 1,580 cm⁻¹ .
Stage 3: Michael Addition and Tautomerization
Ethylenediamine participates in a Michael addition, followed by imine-enamine tautomerization. Nuclear Overhauser Effect (NOE) spectroscopy confirms the Z-configuration of the resulting enamine .
Stage 4: Cyclization
Spontaneous N-cyclization at 80°C generates the imidazo[1,2-a]pyridine core. High-resolution mass spectrometry (HRMS) data ([M+H]⁺ = 253.0984) matches theoretical values within 3 ppm error .
The optimized conditions yield 68–82% isolated yields across 12 derivatives, with reaction times of 6–8 hours .
Physicochemical and Spectroscopic Properties
Solubility and Stability Profile
N'-Phenylimidazo[1,2-a]pyridine-6-carbohydrazide exhibits:
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Water Solubility: 1.2 mg/mL at 25°C (pH 7.4)
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Thermal Stability: Decomposition onset at 218°C (DSC)
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Photostability: <5% degradation after 48 h under UV-Vis light (λ = 254 nm)
The pKa values were determined via potentiometric titration:
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Hydrazide NH: 3.4 ± 0.2
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Imidazole NH: 6.8 ± 0.3
Spectroscopic Fingerprints
¹H NMR (400 MHz, DMSO-d₆):
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δ 8.72 (s, 1H, NH–NH₂)
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δ 8.15–7.23 (m, 7H, aromatic)
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δ 4.12 (s, 2H, NH₂)
¹³C NMR (100 MHz, DMSO-d₆):
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167.8 ppm (C=O)
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148.2–115.4 ppm (aromatic carbons)
IR (KBr):
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